
Ginsenoside Rd
Overview
Description
Ginsenoside Rd (GRd), a protopanaxadiol-type saponin, is a bioactive compound derived from Panax species, including Panax ginseng and Panax notoginseng. It exhibits diverse pharmacological properties, such as neuroprotection, anti-inflammatory, antioxidant, and metabolic regulatory effects . GRd modulates key signaling pathways, including SIRT6 for lipid metabolism regulation and Foxp3/RORγt/JAK2/STAT3 for autoimmune disease mitigation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ginsenoside Rd can be synthesized through enzymatic transformation methods. Specific hydrolysis of the side chain glycogroups of ginsenosides by glycosidases from microbial cultures and plant extraction is a common approach. Enzymes such as β-glucosidase, β-xylosidase, α-l-arabinofuranosidase, and α-l-rhamnosidase are used for this purpose .
Industrial Production Methods: The industrial production of this compound involves biotransformation processes using microorganisms and their enzymatic systems. Under aerobic conditions, fungus biotransformation provides an efficient and inexpensive method that can be easily scaled up. Recombinant enzymes from Escherichia coli, especially recombinant hyperthermophilic enzymes, have shown efficient conversion in biomedical or pharmaceutical industries .
Chemical Reactions Analysis
Table 1: Enzymatic Conversion to Ginsenoside Rd
Enzyme Source | Substrate | Reaction | Optimal Conditions | Yield |
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β-glucosidase (Thermotoga thermarum) | Rb1 | Rb1 → Rd via C-20 β-(1→6) cleavage | pH 4.8, 90°C | 95% |
α-L-arabinofuranosidase (Bacillus subtilis) | Rc | Rc → Rd via C-20 arabinose removal | pH 5.0, 40°C | 90% |
Pectinase | Rb1 | Rb1 → Rd via glycosidase activity | pH 6.0, 52.5°C | 83.14% |
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The β-glucosidase from Thermotoga thermarum selectively cleaves the outer glucose at C-20 of Rb1, preserving the inner glucose and olefin chain .
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Microbial systems like Paecilomyces bainier and Aspergillus niger achieve >85% conversion of Rb1 to Rd under mild conditions (pH 5.0–7.0, 30–37°C) .
Table 2: Hypothetical Thermal Products of this compound
Reaction Type | Product | Structural Change |
---|---|---|
Dehydration | Rk3/Rh4 | Double bond shift to C-20/22 |
Hydrolysis | PPD | Complete deglycosylation |
Microbial Biotransformation
Fungal and bacterial systems catalyze hydroxylation, cyclization, and hydrogenation of Rd’s olefin chain:
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Hydroxylation : Irpex lacteus introduces hydroxyl groups at C-22 and C-23, generating epimers (e.g., compounds 1 and 2 ) .
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Cyclization : Double bond transfer from C-24(25) to C-25(26) forms cyclopropane structures, as seen in rare ginsenosides .
Key Observations:
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Biotransformation products accumulate gradually, with Rd’s hydroxylation at C-23 showing no stereoselectivity .
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These pathways are distinct from conventional deglycosylation, enabling access to novel ginsenosides under mild conditions .
Downstream Metabolites
This compound serves as an intermediate for pharmacologically active derivatives:
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Conversion to Compound K (CK) : Gut microbiota (e.g., Lactobacillus brevis) hydrolyzes Rd’s C-3 glucose via β-glucosidase, yielding CK .
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Formation of Rg3 : Enzymatic cleavage of Rd’s C-20 glucose produces 20(S)-Rg3, a potential antitumor agent .
Stability and Reactivity
Scientific Research Applications
Neuroprotective Effects
Ginsenoside Rd has been extensively studied for its neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
- Alzheimer's Disease : Research indicates that this compound enhances learning and memory in APP transgenic mice by regulating the NF-κB pathway, which reduces pro-inflammatory factors and improves cholinergic function by increasing acetylcholine levels . Furthermore, it inhibits tau protein phosphorylation, a hallmark of Alzheimer's pathology, by modulating the activity of protein phosphatase 2A and other related kinases .
- Parkinson's Disease : In models of Parkinson's disease, this compound has been shown to mitigate oxidative stress and apoptosis in neuronal cells. It enhances mitochondrial function and reduces cell death induced by neurotoxic agents like MPP+ by increasing antioxidant enzyme activity .
Table 1: Neuroprotective Mechanisms of this compound
Anti-Inflammatory Properties
This compound exhibits notable anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation.
- Periodontitis : A study demonstrated that this compound effectively inhibits the growth of Porphyromonas gingivalis, a bacterium associated with periodontitis. It also reduces inflammatory responses in periodontal tissues .
- Autoimmune Diseases : In models of Guillain-Barré syndrome, this compound has been shown to attenuate experimental autoimmune neuritis by modulating macrophage activity and reducing inflammatory cytokine production .
Table 2: Anti-Inflammatory Applications of this compound
Condition | Mechanism of Action | Reference |
---|---|---|
Periodontitis | Inhibits P. gingivalis; reduces inflammatory response | |
Autoimmune Diseases | Modulates macrophage activity; decreases cytokine production |
Cardiovascular Health
Emerging research suggests that this compound may have protective effects on cardiovascular health.
- Ischemic Stroke : this compound has been shown to ameliorate ischemic stroke outcomes by reducing neuronal apoptosis and inflammation through calcium channel modulation . Its ability to enhance blood flow and reduce oxidative stress further supports its potential as a therapeutic agent for stroke patients.
Diabetes Management
This compound also shows promise in managing metabolic disorders such as diabetes.
- Type II Diabetes : Studies indicate that this compound can improve insulin sensitivity and reduce hyperglycemia in diabetic models. Its effects on glucose metabolism are linked to the modulation of AMPK signaling pathways .
Table 3: Applications in Diabetes Management
Mechanism of Action
Ginsenoside Rd exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Ginsenoside Rd shares structural similarities with other ginsenosides but demonstrates distinct bioactivities and mechanisms. Below is a systematic comparison:
Metabolic Regulation
Table 1: Metabolic effects of GRd vs. related ginsenosides.
Neuroprotection
Table 2: Neuroprotective activities of GRd vs. analogs.
Antitumor Activity
Table 3: Anticancer potency of GRd vs. other saponins.
Structural and Pharmacokinetic Differences
- Isomerism: GRd and Ginsenoside Re are isomers but differ in sugar moieties, impacting solubility and receptor binding .
- Biotransformation : GRd is a hydrolysis product of larger saponins (e.g., Rb1, Rb2) during heat processing or microbial metabolism, enhancing its bioavailability .
- Half-life : GRd’s T1/2 (8.5 h) is shorter than Rb1 (12.3 h) but longer than Re (6.2 h) .
Q & A
Basic Research Questions
Q. How is Ginsenoside Rd quantified in plant extracts, and what methodological validations are required?
- Methodology : Quantification typically employs Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Key steps include:
- Sample preparation : Homogenization, solvent extraction (e.g., methanol/water), and filtration .
- Chromatographic conditions : Use of C18 columns with gradient elution (e.g., acetonitrile/water with 0.1% formic acid) for separation .
- Validation parameters : Linearity (e.g., 0.1–100 ng/mL), precision (RSD < 5%), accuracy (recovery rates 90–110%), and stability testing under varying storage conditions .
Q. What are the primary pharmacological mechanisms underlying this compound’s neuroprotective effects?
- Experimental approaches :
- In vitro models : Neuronal cell lines (e.g., SH-SY5Y) exposed to oxidative stress (H₂O₂) or glutamate-induced excitotoxicity. Measure apoptosis markers (caspase-3) and antioxidant pathways (Nrf2/ARE) .
- In vivo models : Rodent ischemia-reperfusion injury studies, assessing infarct volume reduction via MRI and behavioral tests (e.g., Morris water maze) .
- Mechanistic insights : Modulation of PI3K/Akt and MAPK signaling pathways to suppress inflammation and apoptosis .
Q. What challenges arise in isolating Ginsenosendo Rd from complex botanical matrices?
- Key issues : Co-elution with structurally similar saponins (e.g., Rb1, Rg1) and low abundance in certain plant tissues.
- Solutions : Optimized solid-phase extraction (SPE) for enrichment, coupled with high-resolution mass spectrometry to distinguish isomers .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the dose-dependent efficacy of this compound in neurodegenerative models?
- Methodological framework :
- Dose selection : Pilot studies to determine the effective range (e.g., 10–100 mg/kg in rodents), followed by dose-response curves .
- Control groups : Vehicle controls, positive controls (e.g., memantine for Alzheimer’s models), and sham-operated animals .
- Endpoint analysis : Multimodal assessment combining histopathology (e.g., TUNEL staining), biochemical assays (BDNF levels), and cognitive testing .
Q. How can contradictory findings regarding this compound’s anti-cancer efficacy across studies be systematically resolved?
- Analytical strategies :
- Meta-analysis : Pool data from studies using PRISMA guidelines, stratifying by cancer type (e.g., breast vs. lung), cell lines, and treatment durations .
- Variable adjustment : Account for differences in bioavailability (e.g., in vitro vs. in vivo models) and adjuvant therapies .
- Mechanistic reconciliation : Use transcriptomics (RNA-seq) to identify context-dependent signaling pathways (e.g., AMPK in glycolytic inhibition vs. NF-κB in apoptosis) .
Q. What novel drug delivery systems enhance the bioavailability of this compound, and how are their efficacies validated?
- Innovative approaches :
- Nanocarriers : Liposomal encapsulation or PLGA nanoparticles to improve solubility and target-specific delivery.
- Validation metrics : Pharmacokinetic studies (AUC, Cₘₐₓ) in rodent models, compared to free this compound .
- In vivo imaging : Fluorescent tagging of nanoparticles to track biodistribution in real-time .
Q. Methodological Considerations for Data Interpretation
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons. Report effect sizes (Cohen’s d) and confidence intervals to avoid overreliance on p-values .
- Reproducibility : Pre-register protocols (e.g., OSF) and share raw data in repositories like Figshare to enable independent verification .
Properties
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O18/c1-22(2)10-9-14-48(8,66-42-39(60)36(57)33(54)26(20-50)62-42)23-11-16-47(7)31(23)24(52)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)64-43-40(37(58)34(55)27(21-51)63-43)65-41-38(59)35(56)32(53)25(19-49)61-41/h10,23-43,49-60H,9,11-21H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDVZILFNVRJTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ginsenoside Rd | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035778 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
52705-93-8 | |
Record name | Ginsenoside Rd | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035778 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
206 - 209 °C | |
Record name | Ginsenoside Rd | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035778 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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